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molecular formula C12H7BrClN3 B8402176 6-bromo-2-(3-chlorophenyl)-1H-imidazo[4,5-b]pyridine

6-bromo-2-(3-chlorophenyl)-1H-imidazo[4,5-b]pyridine

Cat. No. B8402176
M. Wt: 308.56 g/mol
InChI Key: WVYAEMAQUQZUDC-UHFFFAOYSA-N
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Patent
US07622479B2

Procedure details

A mixture of 2,3-diamino-5-bromopyridine (Compound of Reference Example 1) (1.32 g), 3-chlorobenzoic acid (1.10 g) and polyphosphoric acid (30 g) was stirred at 170° C. for 2 hours. The mixture was poured onto ice, neutralized with 8N-sodium hydroxide and extracted with ethyl acetate-tetrahydrofuran (3:1, v/v). The organic layer was washed with water and dried with MgSO4. The solvent was distilled off under reduced pressure, and resulting crystals were collected by filtration to obtain 6-bromo-2-(3-chlorophenyl)-1H-imidazo[4,5-b]pyridine (1.50 g, 69%).
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.[Cl:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=1)[C:14](O)=O.[OH-].[Na+]>>[Br:9][C:5]1[CH:6]=[C:7]2[NH:8][C:14]([C:13]3[CH:17]=[CH:18][CH:19]=[C:11]([Cl:10])[CH:12]=3)=[N:1][C:2]2=[N:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
NC1=NC=C(C=C1N)Br
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1
Name
polyphosphoric acid
Quantity
30 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
was stirred at 170° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate-tetrahydrofuran (3:1
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
resulting crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)N=C(N2)C2=CC(=CC=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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